molecular formula C17H18O3 B5661231 7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B5661231
M. Wt: 270.32 g/mol
InChI Key: SJQOWWXLACLBRP-UHFFFAOYSA-N
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Description

7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with the molecular formula C18H20O3 It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chromene derivatives and 3-methylbut-2-enyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. Common reaction conditions include

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as:

    Automated Reactors: Automated systems to precisely control reaction parameters.

    Purification: Techniques such as chromatography or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Material Science: It is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
  • 8-chloro-7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Uniqueness

7-[(3-methylbut-2-enyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-(3-methylbut-2-enoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-11(2)8-9-19-12-6-7-14-13-4-3-5-15(13)17(18)20-16(14)10-12/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQOWWXLACLBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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